4-fluoro-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide
Description
The compound 4-fluoro-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide features a benzene sulfonamide core substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. The sulfonamide nitrogen is linked to a para-substituted phenyl group, which is further connected to a morpholine ring via a 2-oxoethyl chain. This structure combines sulfonamide bioisosterism with a morpholine moiety, a common feature in drug design due to its influence on solubility and metabolic stability .
Key structural attributes:
- Sulfonamide group: Enhances hydrogen bonding and target binding affinity.
- Fluorine and methyl substituents: Modulate electronic properties and steric effects.
- Morpholine-oxoethyl chain: Contributes to solubility and pharmacokinetic profiles.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-14-12-16(20)4-7-18(14)27(24,25)21-17-5-2-15(3-6-17)13-19(23)22-8-10-26-11-9-22/h2-7,12,21H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBNEKKZWWSOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Morpholine Moieties
4-Fluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzene-1-sulfonamide (CAS 339103-34-3)
- Structural Differences : Lacks the 2-methyl group on the benzene ring and has an N-phenyl substitution instead of the para-linked phenyl group in the target compound.
- However, the N-phenyl substitution could alter metabolic stability compared to the target’s para-substituted phenyl .
N-[5-(2-Morpholin-4-yl-2-oxoethyl)-1,3,4-thiadiazol-2-yl]-2,4-bis(trifluoromethyl)benzenesulfonamide (531550-28-4)
- Structural Differences : Replaces the benzene ring with a thiadiazole core and introduces trifluoromethyl groups.
Urea and Hydrazide Derivatives with Similar Substituents
1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f)
- Structural Differences : Contains a urea linkage instead of sulfonamide and a piperazine-thiazole system.
- Implications : The urea group may offer stronger hydrogen bonding, but the bulkier trifluoromethylphenyl substituent could reduce solubility relative to the target’s simpler phenyl group .
N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyaceto hydrazide (BD)
Sulfonamides with Heterocyclic Modifications
2-Fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The target compound’s methyl and fluorine substituents balance lipophilicity (LogP ~2.8) better than analogs with trifluoromethyl groups (LogP >4).
- Morpholine-containing derivatives generally exhibit moderate solubility, but bulkier groups (e.g., thiadiazole in 531550-28-4) reduce this property.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
